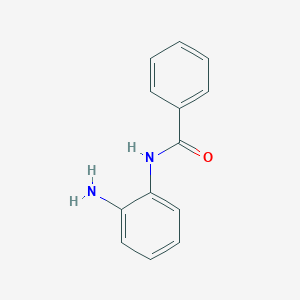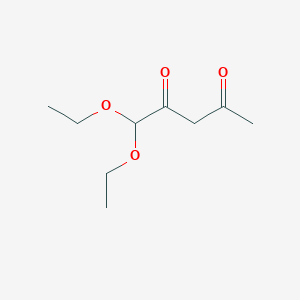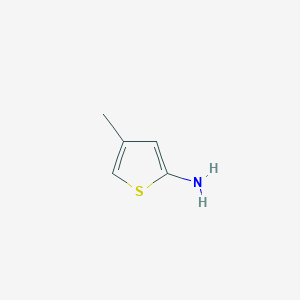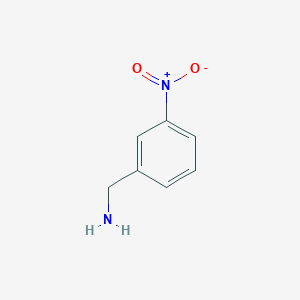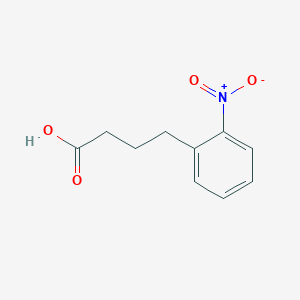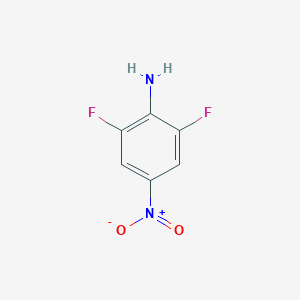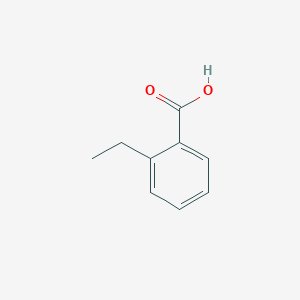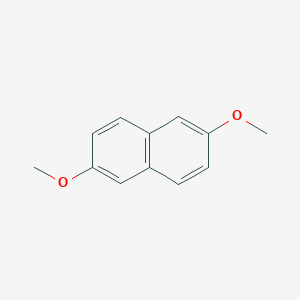
N-(3-aminopropyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)pyridine-3-carboxamide, also known as 3-AP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-aminopropyl)pyridine-3-carboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-(3-aminopropyl)pyridine-3-carboxamide binds to the active site of ribonucleotide reductase and inhibits its activity, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-viral properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This apoptosis is thought to be mediated by the accumulation of DNA damage caused by the inhibition of ribonucleotide reductase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its specificity for ribonucleotide reductase. This specificity allows for the selective inhibition of DNA synthesis and repair in cancer cells, while leaving normal cells relatively unaffected. However, one of the limitations of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its toxicity. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are several future directions for the research on N-(3-aminopropyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-aminopropyl)pyridine-3-carboxamide. Additionally, the combination of N-(3-aminopropyl)pyridine-3-carboxamide with other anti-cancer drugs is also an area of research that holds promise for the treatment of cancer.
Conclusion
In conclusion, N-(3-aminopropyl)pyridine-3-carboxamide, or N-(3-aminopropyl)pyridine-3-carboxamide, is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of cancer and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and ultimately cell death. While there are limitations to using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments, its specificity for ribonucleotide reductase makes it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of N-(3-aminopropyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1,3-diaminopropane in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield high purity and high yields of N-(3-aminopropyl)pyridine-3-carboxamide. The chemical structure of N-(3-aminopropyl)pyridine-3-carboxamide is shown below:
Applications De Recherche Scientifique
N-(3-aminopropyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-aminopropyl)pyridine-3-carboxamide is in the treatment of cancer. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Several studies have demonstrated the efficacy of N-(3-aminopropyl)pyridine-3-carboxamide in inhibiting tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of viral infections. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This inhibition is thought to be due to the ability of N-(3-aminopropyl)pyridine-3-carboxamide to interfere with the viral RNA synthesis.
Propriétés
Numéro CAS |
135854-53-4 |
|---|---|
Nom du produit |
N-(3-aminopropyl)pyridine-3-carboxamide |
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-(3-aminopropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13) |
Clé InChI |
VOTVWGRMVIHZLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCCN |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)


